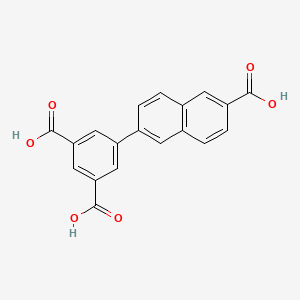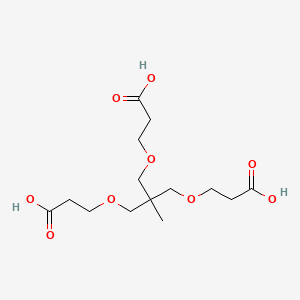
3,3'-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid is a complex organic compound often used in the synthesis of peptides and proteins. It is known for its role as a coupling agent, activating carboxyl groups on amino acids to facilitate peptide bond formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid typically involves the reaction of acrylic acid with methanol to form methyl acrylate, which is then reacted with ammonia to produce the desired compound . The reaction conditions often include controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for its potential in drug delivery systems and as a component in antibody-drug conjugates (ADCs).
Industry: Utilized as a thickening agent in paints, resins, and adhesives
Mécanisme D'action
The compound exerts its effects primarily through its ability to activate carboxyl groups on amino acids, facilitating the formation of peptide bonds. This activation is achieved through the formation of an intermediate complex that enhances the nucleophilicity of the amino group, allowing it to attack the carboxyl carbon more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-Tri-(carboxyethoxymethyl)-methane: Another coupling agent used in peptide synthesis.
3,3’-((2-(Benzyloxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid: Similar in structure and function but with different protective groups
Uniqueness
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid is unique due to its specific structure that allows for efficient activation of carboxyl groups, making it highly effective in peptide synthesis .
Propriétés
Formule moléculaire |
C14H24O9 |
|---|---|
Poids moléculaire |
336.33 g/mol |
Nom IUPAC |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-methylpropoxy]propanoic acid |
InChI |
InChI=1S/C14H24O9/c1-14(8-21-5-2-11(15)16,9-22-6-3-12(17)18)10-23-7-4-13(19)20/h2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
BAXSDVCETMKLRK-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



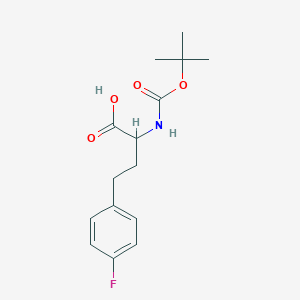
![8-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12499117.png)
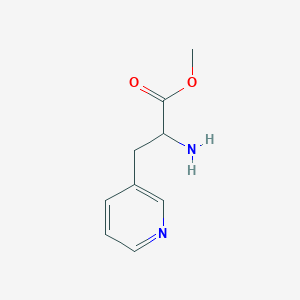
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)

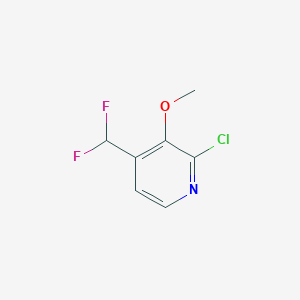
![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)
![N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12499172.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12499175.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12499176.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine](/img/structure/B12499187.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12499190.png)
